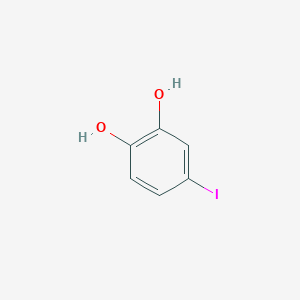
4-ヨードベンゼン-1,2-ジオール
概要
説明
4-Iodobenzene-1,2-diol is an organic compound with the molecular formula C6H5IO2 It consists of a benzene ring substituted with an iodine atom and two hydroxyl groups at the 1 and 2 positions
科学的研究の応用
4-Iodobenzene-1,2-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
4-Iodobenzene-1,2-diol, also known as 2-Iodoresorcinol, is an organic compound that primarily targets the Endoglucanase F . This enzyme plays a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the primary structural component of plant cell walls .
Mode of Action
It is known that iodobenzenes, in general, can undergo electrophilic aromatic substitution . In this process, the electrophile (in this case, the iodine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism allows 4-Iodobenzene-1,2-diol to interact with its targets and induce changes.
Biochemical Pathways
Given its target, it may influence the cellulose degradation pathway in organisms that express endoglucanase f . The downstream effects of this interaction would depend on the specific biological context and require further investigation.
Pharmacokinetics
Iodobenzenes are generally lipophilic, suggesting that they could be readily absorbed and distributed within the body . The metabolism and excretion of 4-Iodobenzene-1,2-diol would likely depend on the specific biological system and require further study.
Result of Action
Given its potential interaction with Endoglucanase F, it may influence cellulose degradation, potentially affecting cell wall structure and integrity in organisms that express this enzyme .
Action Environment
The action, efficacy, and stability of 4-Iodobenzene-1,2-diol could be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, pH, and the presence of other chemical species . Additionally, as a light-sensitive compound , its stability and activity could be influenced by exposure to light.
: Iodobenzene: Uses, Interactions, Mechanism of Action | DrugBank Online : Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution - Chemistry LibreTexts : 2-碘苯-1,3-二醇 CAS#: 41046-67-7 : Iodobenzene - Wikipedia
準備方法
Synthetic Routes and Reaction Conditions: 4-Iodobenzene-1,2-diol can be synthesized through several methods. One common approach involves the iodination of catechol (benzene-1,2-diol) using iodine and an oxidizing agent such as sodium periodate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: While specific industrial production methods for 4-Iodobenzene-1,2-diol are not well-documented, the synthesis generally follows similar principles to laboratory-scale preparations. The scalability of the process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Iodobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form benzene-1,2-diol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-iodo-1,2-benzoquinone.
Reduction: Formation of benzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
類似化合物との比較
Iodobenzene: Lacks the hydroxyl groups, making it less reactive in certain contexts.
Benzene-1,2-diol (Catechol): Lacks the iodine atom, affecting its chemical reactivity and applications.
4-Bromobenzene-1,2-diol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 4-Iodobenzene-1,2-diol is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
特性
IUPAC Name |
4-iodobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQUYGQAOAAGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577138 | |
| Record name | 4-Iodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76149-14-9 | |
| Record name | 4-Iodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


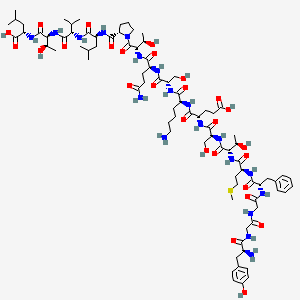
amino]-2-chloro-5-(2-methoxyethoxy)benzenediazonium tetrafluoroborate](/img/structure/B1627273.png)



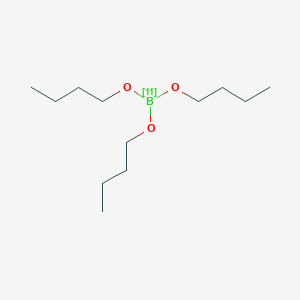
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonyl(15N)amino)hexanoic acid](/img/structure/B1627282.png)
![N-[2-(1H-Indol-1-yl)ethyl]heptadecanamide](/img/structure/B1627283.png)
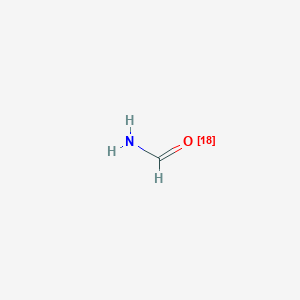
![2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)
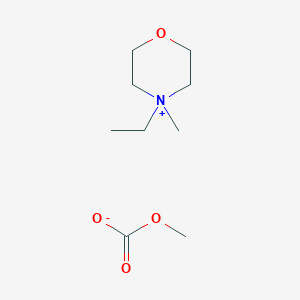
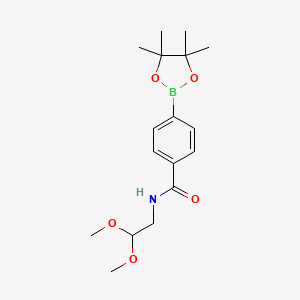
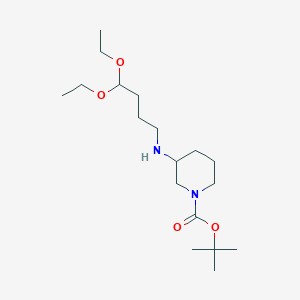
![4,4,5,5-Tetramethyl-2-(3-trifluoromethylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1627295.png)
